Cas no 271-42-1 (2H-Indazole)
2H-Indazole Chemical and Physical Properties
Names and Identifiers
-
- 2H-Indazole
- 1H-indazole
- 2H-Indazol
- indazole
- 1H-Benzopyrazole
- NSC-26336
- Indazole, 6
- AKOS000271187
- NSC90357
- InChI=1/C7H6N2/c1-2-4-7-6(3-1)5-8-9-7/h1-5H,(H,8,9
- BCP27336
- CHEMBL86795
- BB 0219702
- NS00010847
- SCHEMBL3056528
- SCHEMBL6295
- AM20060873
- Z276614452
- AB00376876-02
- indazol
- Q417106
- 271-44-3
- Isoindazole
- 1,2-Benzodiazole
- NSC26336
- 1,2-Diazaindene (VAN)
- SCHEMBL5379372
- SCHEMBL5376678
- AC-907/25014165
- NSC 26336
- J-504679
- SCHEMBL5376344
- FT-0627194
- UNII-7C4VQE5C03
- Benzopyrazole
- SY001125
- 1,2-Diazaindene
- Indazoles
- Indazole, 98%
- F1918-0009
- DTXSID4075374
- PS-4750
- CHEBI:36669
- 1H-indazol
- 1,2-Benzopyrazole
- P10014
- CHEBI:36670
- 1H-INDAZOLE [MI]
- MFCD00005691
- FT-0607899
- 2vta
- SCHEMBL5383265
- CS-W008689
- F0918-7060
- CS-0166940
- 2-Azaindole
- SCHEMBL5376627
- HY-40294
- AKOS024124233
- 4b2i
- SCHEMBL17515466
- NSC-90357
- 2-Azoindole
- MFCD20483705
- PB23156
- 7C4VQE5C03
- 1-H-indazole
- 271-42-1
- EN300-44212
- BDBM24627
- EINECS 205-978-4
- LZ1
- I0278
- Indazole, 5
- A5299
- 1H-indazole;Indazole
- Azaindole
- D83794
- WLN: T56 BMNJ
- DB-351709
- DB-024400
- DB-329997
- STL371246
- DB-182223
- 1,2-Benzodiazole;1,2-Benzopyrazole
-
- Inchi: 1S/C7H6N2/c1-2-4-7-6(3-1)5-8-9-7/h1-5H,(H,8,9)
- InChI Key: BAXOFTOLAUCFNW-UHFFFAOYSA-N
- SMILES: N1C2C=CC=CC=2C=N1
Computed Properties
- Exact Mass: 118.05300
- Monoisotopic Mass: 118.053098200g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 103
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 28.7Ų
Experimental Properties
- PSA: 28.68000
- LogP: 1.56290
2H-Indazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PS134-1g |
2H-Indazole |
271-42-1 | 97% | 1g |
¥80.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PS134-5g |
2H-Indazole |
271-42-1 | 97% | 5g |
¥261.0 | 2022-09-28 | |
| Alichem | A269002521-100g |
2H-Indazole |
271-42-1 | 95% | 100g |
$400.00 | 2023-09-02 | |
| Chemenu | CM230762-500g |
2H-Indazole |
271-42-1 | 95% | 500g |
$528 | 2021-08-04 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H27060-5g |
2H-Indazole |
271-42-1 | 97% | 5g |
¥219.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H27060-25g |
2H-Indazole |
271-42-1 | 97% | 25g |
¥766.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H27060-1g |
2H-Indazole |
271-42-1 | 97% | 1g |
¥62.0 | 2023-09-07 | |
| abcr | AB548468-25 g |
2H-Indazole; . |
271-42-1 | 25g |
€195.00 | 2023-01-10 | ||
| Chemenu | CM230762-25g |
2H-Indazole |
271-42-1 | 95%+ | 25g |
$101 | 2024-07-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PS134-1g |
2H-Indazole |
271-42-1 | 97% | 1g |
¥117.0 | 2024-07-19 |
2H-Indazole Related Literature
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Debashis Ghosh,Sumit Ghosh,Anogh Ghosh,Pranjal Pyne,Souvik Majumder,Alakananda Hajra Chem. Commun. 2022 58 4435
-
Zixian Yang,Jin-Tao Yu,Changduo Pan Org. Biomol. Chem. 2022 20 7746
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Nitin Tandon,Vijay Luxami,Divya Kant,Runjhun Tandon,Kamaldeep Paul RSC Adv. 2021 11 25228
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Richa Sharma,Lalit Yadav,Ravi Kant Yadav,Sandeep Chaudhary RSC Adv. 2021 11 14178
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Mengchun Ye,Andrew J. F. Edmunds,James A. Morris,David Sale,Yejia Zhang,Jin-Quan Yu Chem. Sci. 2013 4 2374
Additional information on 2H-Indazole
Introduction to 2H-Indazole (CAS No. 271-42-1)
2H-Indazole, also known by its CAS registry number CAS No. 271-42-1, is a heterocyclic aromatic compound with a unique structure that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the indazole family, which consists of a benzene ring fused with an imidazole ring, resulting in a bicyclic system with two nitrogen atoms in the five-membered ring. The presence of this nitrogen-containing heterocycle imparts distinctive chemical and physical properties to 2H-Indazole, making it a valuable building block in various synthetic processes.
The molecular formula of 2H-Indazole is C8H6N2, and its molecular weight is approximately 134.15 g/mol. The compound exists as a solid at room temperature, with a melting point of around 96°C and a boiling point of about 305°C under standard conditions. Its solubility in common solvents such as water, ethanol, and dichloromethane has been well-documented, making it suitable for use in various chemical reactions and applications.
2H-Indazole has been extensively studied for its potential as a precursor in the synthesis of bioactive compounds. Recent research has highlighted its role in the development of novel drugs targeting various diseases, including cancer, inflammation, and neurodegenerative disorders. For instance, studies have shown that derivatives of indazoles can modulate key enzymes and receptors involved in these pathological processes, offering promising therapeutic potential.
In addition to its pharmacological applications, indazoles have found utility in materials science. The unique electronic properties of CAS No. 271-42-1 make it an attractive candidate for use in organic electronics, such as light-emitting diodes (LEDs) and photovoltaic devices. Researchers have explored the incorporation of indazoles into conjugated polymers to enhance their electrical conductivity and optical properties, paving the way for innovative applications in flexible electronics.
The synthesis of indazoles has evolved over the years, with various methods being developed to optimize yield and purity. Traditional approaches include the Stollé condensation reaction, which involves the cyclization of o-amino phenylhydrazones under acidic conditions. However, modern methodologies have introduced more efficient routes, such as microwave-assisted synthesis and catalytic processes using transition metal catalysts. These advancements have significantly streamlined the production of CAS No. 271-42-1, making it more accessible for large-scale applications.
The versatility of indazoles extends to their use as intermediates in the synthesis of more complex molecules. For example, they can be functionalized at various positions on the aromatic rings to introduce substituents that enhance their reactivity or bioavailability. This modular approach has enabled chemists to design libraries of indazole derivatives for high-throughput screening in drug discovery programs.
In recent years, there has been growing interest in exploring the environmental impact of synthetic compounds like CAS No. 271-42-1. Studies have been conducted to assess their biodegradability and potential toxicity to aquatic organisms. These investigations are crucial for ensuring that the production and use of indazoles align with sustainable practices and regulatory standards.
In conclusion, CAS No. 271-42-1, or indazoles, represents a versatile class of compounds with diverse applications across multiple disciplines. From drug development to materials science, its unique chemical properties continue to drive innovation and research efforts worldwide.
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